2-(4-acetamidophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide 2-(4-acetamidophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034252-05-4
VCID: VC5133495
InChI: InChI=1S/C20H19N3O2S/c1-14(24)23-18-6-4-15(5-7-18)10-20(25)22-12-16-9-17(13-21-11-16)19-3-2-8-26-19/h2-9,11,13H,10,12H2,1H3,(H,22,25)(H,23,24)
SMILES: CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Molecular Formula: C20H19N3O2S
Molecular Weight: 365.45

2-(4-acetamidophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

CAS No.: 2034252-05-4

Cat. No.: VC5133495

Molecular Formula: C20H19N3O2S

Molecular Weight: 365.45

* For research use only. Not for human or veterinary use.

2-(4-acetamidophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide - 2034252-05-4

Specification

CAS No. 2034252-05-4
Molecular Formula C20H19N3O2S
Molecular Weight 365.45
IUPAC Name 2-(4-acetamidophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Standard InChI InChI=1S/C20H19N3O2S/c1-14(24)23-18-6-4-15(5-7-18)10-20(25)22-12-16-9-17(13-21-11-16)19-3-2-8-26-19/h2-9,11,13H,10,12H2,1H3,(H,22,25)(H,23,24)
Standard InChI Key PQDCVFWLIAMBAG-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(4-acetamidophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, delineates its core structure:

  • A central acetamide group (-NHCOCH3) attached to a para-substituted phenyl ring.

  • A second acetamide moiety bridging the phenyl group to a (5-(thiophen-2-yl)pyridin-3-yl)methyl substituent.

  • Thiophene (C4H4S) and pyridine (C5H5N) heterocycles, conferring aromaticity and potential electronic interactions .

Molecular Formula and Weight

The molecular formula is C21H20N3O2S, with a calculated molecular weight of 380.47 g/mol. Key structural features include:

  • Hydrogen bond donors: 2 (amide NH groups).

  • Hydrogen bond acceptors: 4 (amide carbonyls, pyridine N).

  • Rotatable bonds: 6, indicating moderate flexibility.

Spectroscopic Properties

While experimental spectra are unavailable, analogous compounds suggest:

  • IR: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

  • NMR:

    • 1H NMR: Aromatic protons in δ 7.0–8.5 ppm; methyl groups (acetamide) at δ 2.1–2.3 ppm.

    • 13C NMR: Carbonyl carbons at ~170 ppm; aromatic carbons between 120–150 ppm .

Synthesis and Derivative Formation

Proposed Synthetic Routes

The compound could be synthesized via a multi-step approach:

  • Step 1: Preparation of (5-(thiophen-2-yl)pyridin-3-yl)methanamine through Suzuki-Miyaura coupling of 5-bromopyridin-3-ylmethanamine with thiophen-2-ylboronic acid .

  • Step 2: Reaction of 4-acetamidophenylacetic acid with the amine intermediate using coupling agents like EDC/HOBt .

Key Reaction Conditions

  • Coupling: Conducted in DMF or DCM at 0–25°C.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) .

Structural Analogues and Modifications

Derivatives with similar frameworks exhibit diverse bioactivities:

  • Pyridinyl-thiophene hybrids: Demonstrated kinase inhibitory activity (IC50: 59–100 µM) .

  • Acetamide-linked aromatics: Antimicrobial and larvicidal properties in related compounds .

Physicochemical and Pharmacokinetic Profiling

Predicted Solubility and Lipophilicity

  • LogP: Estimated at 2.8 (moderate lipophilicity).

  • Water solubility: ~0.05 mg/mL (poorly soluble), necessitating formulation aids.

Drug-Likeness Assessment

  • Lipinski’s Rule: Molecular weight <500, H-bond donors ≤5, acceptors ≤10 – compliant.

  • Bioavailability Score: 0.55 (moderate).

Biological Activities and Mechanisms

Hypothesized Targets

  • Acetylcholinesterase (AChE): Thiophene-pyridine hybrids inhibit AChE (IC50: ~10 µM) .

  • VEGF Receptor: Pyridine acetamides show antiangiogenic potential .

Comparative Analysis with Analogues

CompoundActivity (IC50)Target
CHEMBL1521983 N/AStructural analog
CHEMBL1934498 59–64 µMKinase inhibition
Pyrrolone derivatives Larvicidal (LD50: 20 ppm)Acetylcholinesterase

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